6-Isopropylpyridin-2-amine
Overview
Description
6-Isopropylpyridin-2-amine is a chemical compound with the molecular formula C8H12N2 and a molecular weight of 136.19 g/mol It is a derivative of pyridine, featuring an isopropyl group at the 6th position and an amino group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropylpyridin-2-amine typically involves the alkylation of 2-aminopyridine with isopropyl halides under basic conditions. A common method includes the use of isopropyl bromide or isopropyl chloride in the presence of a base such as potassium carbonate or sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 6-Isopropylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to form corresponding amines or hydrazines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), sulfonyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines and hydrazines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-Isopropylpyridin-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Isopropylpyridin-2-amine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of enzymes responsible for inflammation or microbial growth, thereby exerting its therapeutic effects . The exact molecular targets and pathways are subject to ongoing research, and further studies are needed to elucidate its detailed mechanism of action .
Comparison with Similar Compounds
2-Aminopyridine: Lacks the isopropyl group, making it less hydrophobic and potentially less active in certain biological assays.
6-Methylpyridin-2-amine: Features a methyl group instead of an isopropyl group, which may alter its reactivity and biological activity.
6-Ethylpyridin-2-amine: Contains an ethyl group, which may affect its steric and electronic properties compared to the isopropyl derivative.
Uniqueness: 6-Isopropylpyridin-2-amine is unique due to the presence of the isopropyl group, which can enhance its hydrophobic interactions and potentially improve its binding affinity to biological targets. This structural feature may also influence its reactivity in chemical synthesis, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-propan-2-ylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6(2)7-4-3-5-8(9)10-7/h3-6H,1-2H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHXPMFFMRTIJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617415 | |
Record name | 6-(Propan-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78177-12-5 | |
Record name | 6-(Propan-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(propan-2-yl)pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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